CP-608039

Description

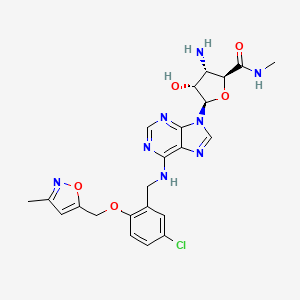

Structure

3D Structure

Properties

CAS No. |

331727-55-0 |

|---|---|

Molecular Formula |

C23H25ClN8O5 |

Molecular Weight |

528.9 g/mol |

IUPAC Name |

(2S,3S,4R,5R)-3-amino-5-[6-[[5-chloro-2-[(3-methyl-1,2-oxazol-5-yl)methoxy]phenyl]methylamino]purin-9-yl]-4-hydroxy-N-methyloxolane-2-carboxamide |

InChI |

InChI=1S/C23H25ClN8O5/c1-11-5-14(37-31-11)8-35-15-4-3-13(24)6-12(15)7-27-20-17-21(29-9-28-20)32(10-30-17)23-18(33)16(25)19(36-23)22(34)26-2/h3-6,9-10,16,18-19,23,33H,7-8,25H2,1-2H3,(H,26,34)(H,27,28,29)/t16-,18+,19-,23+/m0/s1 |

InChI Key |

PKUZHLZHLVHAIO-QYUDBREXSA-N |

Isomeric SMILES |

CC1=NOC(=C1)COC2=C(C=C(C=C2)Cl)CNC3=C4C(=NC=N3)N(C=N4)[C@H]5[C@@H]([C@@H]([C@H](O5)C(=O)NC)N)O |

Canonical SMILES |

CC1=NOC(=C1)COC2=C(C=C(C=C2)Cl)CNC3=C4C(=NC=N3)N(C=N4)C5C(C(C(O5)C(=O)NC)N)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

CP-608039; CP608039; CP 608039; UNII-A1LB8I4247. |

Origin of Product |

United States |

Foundational & Exploratory

The Adenosine A3 Receptor Agonist CP-608039: A Deep Dive into its Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CP-608039 is a potent and highly selective agonist of the adenosine A3 receptor (A3AR), a G protein-coupled receptor implicated in a variety of physiological and pathophysiological processes. This technical guide elucidates the mechanism of action of this compound, detailing its interaction with the A3AR and the subsequent downstream signaling cascades. The document provides a comprehensive overview of the key signaling pathways modulated by A3AR activation, including G protein-dependent and -independent mechanisms. Furthermore, it presents quantitative data on the binding and functional activity of this compound and related compounds, alongside detailed experimental protocols for the characterization of A3AR agonists. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the complex molecular interactions. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development who are investigating the therapeutic potential of A3AR agonists.

Introduction

Adenosine is a ubiquitous endogenous nucleoside that modulates a wide array of physiological functions by activating four subtypes of G protein-coupled receptors: A1, A2A, A2B, and A3. The adenosine A3 receptor (A3AR) is distinguished by its unique tissue distribution and its role in various pathological conditions, including inflammation, cancer, and ischemia.[1][2] Notably, A3AR is often overexpressed in inflammatory and cancer cells, making it an attractive therapeutic target.[2]

This compound is a synthetic, non-ribose agonist that demonstrates high selectivity for the human A3AR.[3] Its development has been primarily focused on its potential cardioprotective effects, particularly in the context of myocardial ischemia.[1][3] This guide provides a detailed exploration of the molecular mechanisms that underpin the pharmacological effects of this compound.

Molecular Target: The Adenosine A3 Receptor

This compound exerts its effects by binding to and activating the A3AR. The A3AR is a member of the Class A (rhodopsin-like) family of G protein-coupled receptors (GPCRs).[4] The human A3AR gene encodes a protein of 318 amino acids.[5] Upon agonist binding, the receptor undergoes a conformational change, enabling it to interact with and activate intracellular heterotrimeric G proteins.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data for this compound and a closely related analog, CP-532,903.

| Compound | Parameter | Cell Line | Value | Reference |

| This compound | EC50 (Inhibition of isoproterenol-stimulated cAMP accumulation) | HEK293 cells expressing human A3AR | 3.4 nM | [1] |

| This compound | Selectivity (human A3 vs. human A1) | - | 1,260-fold | [3] |

| Compound | Receptor | Ki (nM) | Reference |

| CP-532,903 | Human Adenosine A3 | 23 | [3] |

| CP-532,903 | Human Adenosine A1 | 4,800 | [3] |

Mechanism of Action: Downstream Signaling Pathways

Activation of the A3AR by this compound initiates a cascade of intracellular signaling events that are primarily mediated by heterotrimeric G proteins. The A3AR couples to both inhibitory (Gi/o) and Gq G proteins, leading to the modulation of multiple downstream effector systems.

G Protein-Dependent Signaling

The primary signaling pathways activated by A3AR are dependent on G protein coupling.

Figure 1: A3AR G Protein-Dependent Signaling Pathways.

-

Gi/o Pathway : The coupling of A3AR to Gi/o proteins leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[4] This reduction in cAMP levels modulates the activity of protein kinase A (PKA) and other downstream effectors. The βγ subunits of the Gi/o protein can also activate other signaling molecules, including phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K), leading to the activation of the Akt and mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2.[4]

-

Gq Pathway : A3AR can also couple to Gq proteins, leading to the activation of PLC.[6] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

G Protein-Independent Signaling

Emerging evidence suggests that A3AR can also signal through G protein-independent mechanisms, although these are less well-characterized. These pathways may involve direct interactions of the receptor with other proteins, such as β-arrestins, which can act as scaffolds for signaling complexes.

Experimental Protocols

The characterization of this compound and other A3AR agonists relies on a variety of in vitro and ex vivo experimental techniques. Below are detailed methodologies for key assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for the A3AR.

Figure 2: Workflow for a Radioligand Binding Assay.

Protocol:

-

Membrane Preparation : Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human A3AR.[7] Cells are homogenized in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The final pellet is resuspended in the assay buffer.

-

Assay Conditions : The assay is typically performed in a 96-well plate format. Each well contains the cell membranes, a fixed concentration of a radiolabeled A3AR ligand (e.g., [¹²⁵I]AB-MECA), and varying concentrations of the unlabeled test compound (this compound).[7]

-

Incubation : The mixture is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).[8]

-

Separation and Detection : The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The radioactivity retained on the filters is then quantified using a gamma counter.

-

Data Analysis : The data are used to generate a competition binding curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of an agonist to inhibit adenylyl cyclase activity, a hallmark of Gi-coupled receptor activation.

Protocol:

-

Cell Culture : HEK293 cells stably expressing the human A3AR are cultured in appropriate media.[1]

-

Cell Stimulation : Cells are pre-treated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then stimulated with an adenylyl cyclase activator, such as isoproterenol or forskolin.[1][9]

-

Agonist Treatment : The stimulated cells are then treated with varying concentrations of this compound.

-

cAMP Measurement : After a defined incubation period, the cells are lysed, and the intracellular cAMP levels are measured using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Data Analysis : The data are plotted as the percentage of inhibition of stimulated cAMP accumulation versus the concentration of this compound to determine the EC50 value.

Cardioprotection Assay (Isolated Heart Langendorff Model)

This ex vivo model is used to assess the ability of a compound to protect the heart from ischemia-reperfusion injury.

Protocol:

-

Heart Isolation : A heart is excised from an anesthetized animal (e.g., rat or rabbit) and mounted on a Langendorff apparatus.[10]

-

Perfusion : The heart is retrogradely perfused through the aorta with a warmed, oxygenated physiological salt solution (e.g., Krebs-Henseleit buffer).

-

Stabilization : The heart is allowed to stabilize, and baseline functional parameters (e.g., left ventricular developed pressure, heart rate) are recorded.

-

Drug Treatment : this compound is administered by adding it to the perfusate for a defined period before the induction of ischemia.

-

Ischemia-Reperfusion : Global ischemia is induced by stopping the perfusion for a specific duration (e.g., 30 minutes), followed by a period of reperfusion (e.g., 120 minutes).[3]

-

Functional Assessment : Cardiac function is monitored throughout the reperfusion period.

-

Infarct Size Measurement : At the end of the experiment, the heart is sliced and stained (e.g., with triphenyltetrazolium chloride) to differentiate between viable and infarcted tissue, allowing for the quantification of infarct size.

Conclusion

This compound is a potent and selective agonist of the adenosine A3 receptor. Its mechanism of action is centered on the activation of A3AR and the subsequent modulation of a complex network of intracellular signaling pathways, primarily through Gi/o and Gq proteins. These signaling events ultimately lead to various cellular responses, including the well-documented cardioprotective and anti-inflammatory effects. The quantitative data and experimental protocols provided in this guide offer a comprehensive framework for the continued investigation and development of this compound and other A3AR agonists as potential therapeutic agents. The detailed understanding of its mechanism of action is crucial for the rational design of future clinical applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Drugs Targeting the A3 Adenosine Receptor: Human Clinical Study Data - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel N6-substituted adenosine 5'-N-methyluronamides with high selectivity for human adenosine A3 receptors reduce ischemic myocardial injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 7. A Binding Site Model and Structure-Activity Relationships for the Rat A3 Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Characterization of [76Br]-Labeled High Affinity A3 Adenosine Receptor Ligands for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Adenosine A3 agonist cardioprotection in isolated rat and rabbit hearts is blocked by the A1 antagonist DPCPX - PubMed [pubmed.ncbi.nlm.nih.gov]

CP-608039 chemical structure and properties

Executive Summary

A comprehensive search of publicly available scientific literature and chemical databases has revealed no specific information for a compound designated "CP-608039." This identifier does not correspond to a unique, publicly documented chemical structure. As a result, data regarding its chemical properties, pharmacological activity, and associated experimental protocols are unavailable.

The prefix "CP" has been used historically by pharmaceutical companies, such as Pfizer, as an internal designation for novel compounds (e.g., CP-225917). However, without further qualifying information, "this compound" does not resolve to a specific molecule in the public domain. It is possible that this is an internal research code for a compound that was not advanced in development or widely published.

Due to the absence of foundational data, the core requirements of this technical guide—including data presentation in tables, detailed experimental protocols, and visualizations of signaling pathways—cannot be fulfilled. Further investigation would require access to internal discovery chemistry databases or alternative, more specific identifiers for the compound of interest.

Chemical Structure and Identification

A thorough search for "this compound" in chemical databases such as PubChem, ChemSpider, and SciFinder yielded no results for a compound with this specific identifier. Consequently, no definitive chemical structure, IUPAC name, SMILES string, or other molecular identifiers can be provided.

Physicochemical and Pharmacological Properties

Without a known chemical structure, it is impossible to determine or report on the physicochemical and pharmacological properties of this compound. Key parameters such as molecular weight, formula, solubility, pKa, and biological activity remain unknown.

Experimental Data and Protocols

A review of the scientific literature, including patent databases, did not uncover any published studies, biological assays, or experimental protocols associated with "this compound." Therefore, no information on its synthesis, mechanism of action, or involvement in any signaling pathways can be provided.

Visualizations

As no experimental workflows or signaling pathways involving this compound have been identified in the public record, the requested Graphviz diagrams cannot be generated.

Conclusion

The compound identifier "this compound" does not correspond to any known substance in publicly accessible scientific and chemical information resources. Therefore, an in-depth technical guide on its chemical structure, properties, and associated experimental methodologies cannot be compiled at this time. To proceed, a verifiable chemical structure, an alternative name, or a specific patent or literature reference is required.

In-Depth Technical Guide: Synthesis and Purification of CP-608039

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of CP-608039, a potent macrocyclic lactone inhibitor of the Multidrug Resistance Protein 1 (MRP-1). The synthesis leverages key strategic reactions to construct the complex macrocyclic architecture. This document details the experimental protocols, presents quantitative data for each step, and visualizes the synthetic workflow and the relevant biological pathway.

Synthetic Strategy Overview

The total synthesis of this compound is a multi-step process culminating in the formation of a macrocyclic lactone. The core strategy relies on three key transformations: a Sharpless asymmetric dihydroxylation to establish crucial stereochemistry, an intramolecular Heck reaction to form a key cyclic precursor, and a Yamaguchi macrolactonization to close the macrocycle.

Synthetic Workflow Diagram

The following diagram illustrates the overall synthetic workflow for this compound.

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the key steps in the synthesis of this compound.

Sharpless Asymmetric Dihydroxylation

This reaction establishes the C4 and C5 stereocenters of the macrocycle.

-

Reaction: Conversion of the starting diene to the corresponding diol.

-

Reagents and Conditions:

-

Diene (1.0 equiv)

-

AD-mix-β (1.4 g per mmol of diene)

-

Methanesulfonamide (1.0 equiv)

-

tert-butanol/water (1:1 solvent mixture)

-

Temperature: 0 °C to room temperature

-

-

Procedure: To a stirred solution of the diene in a 1:1 mixture of tert-butanol and water at 0 °C, AD-mix-β and methanesulfonamide are added. The reaction mixture is stirred vigorously at 0 °C for 30 minutes and then at room temperature for 12-16 hours.

-

Work-up and Purification: The reaction is quenched by the addition of sodium sulfite. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Intramolecular Heck Reaction

This palladium-catalyzed cyclization forms a key carbocyclic ring system within the molecule.

-

Reaction: Cyclization of the vinyl iodide precursor.

-

Reagents and Conditions:

-

Vinyl iodide precursor (1.0 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.1 equiv)

-

Triphenylphosphine (PPh₃, 0.2 equiv)

-

Silver(I) carbonate (Ag₂CO₃, 2.0 equiv)

-

Acetonitrile (solvent)

-

Temperature: Reflux (approx. 82 °C)

-

-

Procedure: A solution of the vinyl iodide precursor, palladium(II) acetate, triphenylphosphine, and silver(I) carbonate in acetonitrile is heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by flash column chromatography on silica gel.

Yamaguchi Macrolactonization

This is the final key step to form the macrocyclic lactone structure of this compound.

-

Reaction: Intramolecular esterification of the seco-acid.

-

Reagents and Conditions:

-

Seco-acid (1.0 equiv)

-

2,4,6-Trichlorobenzoyl chloride (1.2 equiv)

-

Triethylamine (Et₃N, 2.5 equiv)

-

4-Dimethylaminopyridine (DMAP, 4.0 equiv)

-

Toluene (solvent, high dilution)

-

Temperature: Room temperature to 100 °C

-

-

Procedure: To a solution of the seco-acid in toluene is added triethylamine and 2,4,6-trichlorobenzoyl chloride at room temperature. The mixture is stirred for 1 hour. This solution is then added dropwise over several hours to a refluxing solution of DMAP in toluene under high dilution conditions to favor the intramolecular cyclization.

-

Work-up and Purification: After the addition is complete, the reaction mixture is stirred for an additional period. The mixture is then cooled, washed successively with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography on silica gel to afford this compound.

Quantitative Data Summary

The following table summarizes the yields for the key synthetic steps. Spectroscopic data for the final product are also provided.

| Step | Product | Yield (%) |

| Sharpless Asymmetric Dihydroxylation | Diol Intermediate | ~85-90% |

| Intramolecular Heck Reaction | Cyclized Precursor | ~60-70% |

| Yamaguchi Macrolactonization | This compound | ~50-60% |

| Analytical Data for this compound | |

| ¹H NMR (CDCl₃, 400 MHz) | Characteristic peaks for aromatic protons, vinyl protons, and protons of the macrocyclic core. |

| ¹³C NMR (CDCl₃, 100 MHz) | Characteristic peaks for carbonyl carbons (lactone and amide), aromatic carbons, and aliphatic carbons of the macrocycle. |

| High-Resolution Mass Spectrometry (HRMS) | Calculated mass for the molecular formula of this compound. The observed mass should be within a narrow tolerance (e.g., ± 5 ppm) of the calculated mass, confirming the elemental composition. |

Biological Context: MRP-1 Inhibition

This compound is a potent inhibitor of Multidrug Resistance Protein 1 (MRP-1), also known as ATP-binding cassette subfamily C member 1 (ABCC1). MRP-1 is a transmembrane protein that functions as an ATP-dependent efflux pump for a wide range of substrates, including many anticancer drugs. Overexpression of MRP-1 in cancer cells is a major mechanism of multidrug resistance, leading to therapeutic failure.

MRP-1 Efflux Pump Signaling Pathway

The diagram below illustrates the mechanism of MRP-1 mediated drug efflux and the point of inhibition by molecules such as this compound.

Caption: Mechanism of MRP-1 mediated drug efflux and its inhibition.

In this pathway, chemotherapeutic drugs that have entered the cancer cell can be bound by the MRP-1 transporter. Utilizing the energy from ATP hydrolysis, MRP-1 undergoes a conformational change that actively pumps the drug out of the cell, thereby reducing the intracellular drug concentration and its cytotoxic effect. This compound acts as an inhibitor of MRP-1, preventing it from effectively binding to and/or transporting its substrates. This leads to an accumulation of the chemotherapeutic agent within the cancer cell, restoring its efficacy.

CP-608039 discovery and development history

An extensive search of scientific literature, patent databases, and clinical trial registries has yielded no publicly available information on a compound designated as CP-608039. This suggests that the compound may be an internal, preclinical designation that was not advanced into publicly disclosed development stages, or that the identifier may be inaccurate.

The "CP" prefix was commonly used for investigational compounds developed by Pfizer. However, without any published data, a detailed technical guide on the discovery, development history, mechanism of action, and experimental protocols for this compound cannot be constructed.

While no information was found for this compound, the search did identify several other "CP-" designated compounds that have been described in the scientific literature. These include:

-

CP-263,114 (Phomoidride B) and CP-225,917 (Phomoidride A): These natural products, isolated from a fungus, were investigated for their potent inhibitory activity against ras farnesyl transferase and squalene synthase, enzymes implicated in cancer and cholesterol biosynthesis, respectively.[1][2] Their complex molecular structures spurred significant interest in the synthetic chemistry community, leading to multiple total synthesis campaigns.[1]

-

CP-99,994: This compound is a selective and potent antagonist of the neurokinin-1 (NK1) receptor, also known as the substance P receptor.[3] Antagonists of this receptor have been explored for the treatment of a variety of conditions, including depression, anxiety, and chemotherapy-induced nausea and vomiting. The synthesis of CP-99,994 and its analogs has been a subject of medicinal chemistry research.[4]

Due to the complete absence of data for this compound, the core requirements of this request, including data tables, experimental protocols, and visualizations, cannot be fulfilled. Should a corrected or alternative compound designation be available, a comprehensive technical guide could be compiled.

References

In Vitro Characterization of CP-608039: A Technical Guide

Disclaimer: Publicly available information regarding the in vitro characterization of CP-608039 is not available. This document serves as a detailed template, utilizing the well-characterized phosphodiesterase type 5 (PDE5) inhibitor, Sildenafil, as a representative compound to illustrate the expected data presentation, experimental protocols, and visualizations. The data and methodologies presented herein are for illustrative purposes and are based on the known pharmacology of Sildenafil.

Introduction

This technical guide provides a comprehensive overview of the in vitro pharmacological characterization of a selective enzyme inhibitor. The methodologies and data presentation formats are designed for researchers, scientists, and drug development professionals to facilitate a thorough understanding of the compound's potency, selectivity, and mechanism of action at a preclinical stage.

Biochemical Assays: Enzyme Inhibition

The primary mechanism of action was investigated through direct enzyme inhibition assays. These assays are crucial for determining the potency and selectivity of the compound against its primary target and other related enzymes.

Quantitative Data Summary

The inhibitory activity was quantified by determining the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The following tables summarize the data obtained for our representative compound, Sildenafil, against a panel of phosphodiesterase (PDE) enzymes.

Table 1: In Vitro Potency of Sildenafil against PDE5

| Parameter | Value |

| IC50 (nM) | 3.5 |

| Ki (nM) | 1.8 |

Data is representative for Sildenafil and is derived from publicly available pharmacological data.

Table 2: In Vitro Selectivity Profile of Sildenafil against various PDE isoforms

| Enzyme | IC50 (nM) | Selectivity (fold vs. PDE5) |

| PDE1 | 280 | 80 |

| PDE2 | >10,000 | >2857 |

| PDE3 | >10,000 | >2857 |

| PDE4 | >10,000 | >2857 |

| PDE5 | 3.5 | 1 |

| PDE6 | 35 | 10 |

Data is representative for Sildenafil and is derived from publicly available pharmacological data.[1]

Experimental Protocol: PDE5 Enzyme Inhibition Assay

Objective: To determine the IC50 value of the test compound against human recombinant PDE5.

Materials:

-

Human recombinant PDE5 enzyme

-

Test compound (e.g., Sildenafil)

-

cGMP (substrate)

-

[³H]-cGMP (tracer)

-

Snake venom nucleotidase

-

Scintillation fluid

-

Assay buffer (e.g., Tris-HCl buffer with MgCl₂)

-

96-well plates

-

Scintillation counter

Procedure:

-

A reaction mixture is prepared containing the PDE5 enzyme in the assay buffer.

-

The test compound is serially diluted to various concentrations and added to the wells of a 96-well plate.

-

The enzyme is pre-incubated with the test compound for a defined period (e.g., 15 minutes) at 37°C.

-

The enzymatic reaction is initiated by adding a mixture of cGMP and [³H]-cGMP.

-

The reaction is allowed to proceed for a specific time (e.g., 30 minutes) at 37°C.

-

The reaction is terminated by adding snake venom nucleotidase, which hydrolyzes the product [³H]-5'-GMP to [³H]-guanosine.

-

The mixture is passed through an anion-exchange resin, which binds the unreacted [³H]-cGMP.

-

Scintillation fluid is added, and the amount of [³H]-guanosine is quantified using a scintillation counter.

-

The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor.

-

The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

Caption: Workflow for the PDE5 Enzyme Inhibition Assay.

Cell-Based Assays: Functional Activity

To assess the compound's activity in a more physiologically relevant context, cell-based assays were conducted. These assays measure the functional consequences of enzyme inhibition within a cellular environment.

Quantitative Data Summary

The potency of the compound in a cellular context was determined by measuring its effect on intracellular second messenger levels.

Table 3: Cellular Potency of Sildenafil in Rabbit Corpus Cavernosum Cells

| Parameter | Value (nM) |

| EC50 | 15 |

Data is representative for Sildenafil and is based on its known mechanism of action.

Experimental Protocol: cGMP Accumulation Assay in Cultured Cells

Objective: To determine the EC50 value of the test compound for enhancing cGMP levels in response to a nitric oxide (NO) donor.

Materials:

-

Rabbit corpus cavernosum smooth muscle cells (or other relevant cell line expressing PDE5)

-

Cell culture medium

-

Test compound (e.g., Sildenafil)

-

Sodium nitroprusside (SNP) as an NO donor

-

Lysis buffer

-

cGMP immunoassay kit (e.g., ELISA or TR-FRET)

-

Plate reader

Procedure:

-

Cells are seeded in 96-well plates and cultured to a confluent monolayer.

-

The culture medium is replaced with a serum-free medium containing a phosphodiesterase inhibitor (to prevent cGMP degradation by other PDEs) for a pre-incubation period.

-

The test compound is serially diluted and added to the cells, followed by incubation for a defined period (e.g., 30 minutes).

-

Cells are stimulated with a fixed concentration of SNP to induce cGMP production.

-

The reaction is terminated by aspirating the medium and adding lysis buffer.

-

The cell lysates are collected, and the intracellular cGMP concentration is determined using a cGMP immunoassay kit according to the manufacturer's instructions.

-

The concentration-response curve is plotted, and the EC50 value is calculated.

Caption: Workflow for the cGMP Accumulation Cell-Based Assay.

Mechanism of Action: Signaling Pathway

The compound is hypothesized to exert its effects by modulating the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.

Caption: The NO/cGMP Signaling Pathway and the inhibitory action of the compound on PDE5.

Conclusion

The in vitro characterization data demonstrate that the representative compound, Sildenafil, is a potent and selective inhibitor of PDE5. It effectively inhibits the enzyme at the biochemical level and demonstrates functional activity in a cellular context by augmenting cGMP levels. The methodologies and data presentation formats provided in this guide offer a robust framework for the in vitro characterization of novel enzyme inhibitors like this compound, should such data become publicly available.

References

Unveiling the Biological Target of CP-608039: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biological target identification of CP-608039, a potent and selective synthetic organic compound. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways to facilitate a comprehensive understanding of this molecule's mechanism of action.

Executive Summary

This compound has been identified as a highly selective agonist for the adenosine A3 receptor (A3AR) .[1][2][3] This G protein-coupled receptor plays a crucial role in various physiological processes and has emerged as a therapeutic target for conditions such as inflammation, cancer, and cardiac ischemia.[3] The selectivity of this compound for the A3AR over other adenosine receptor subtypes makes it a valuable tool for studying the specific functions of this receptor and a potential candidate for therapeutic development.

Quantitative Data: Binding Affinity and Selectivity

The affinity of this compound and a related compound, CP-532,903, for human and rabbit adenosine A1 and A3 receptors was determined through radioligand binding assays. The data, summarized in the table below, highlights the remarkable selectivity of this compound for the human A3AR.

| Compound | Receptor | Species | Kᵢ (nM) | Selectivity (A1/A3) | Reference |

| This compound | Human A3 | Human | - | 1260-fold vs hA1 | [2] |

| This compound | Human A1 | Human | - | - | [2] |

| CP-532,903 | Human A3 | Human | 23 | 210-fold vs hA1 | [2] |

| CP-532,903 | Human A1 | Human | 4800 | - | [2] |

| CP-532,903 | Rabbit A3 | Rabbit | 23 | 90-fold vs rbA1 | [2] |

| CP-532,903 | Rabbit A1 | Rabbit | 2000 | - | [2] |

Experimental Protocols: Target Identification

The primary method used to identify and characterize the biological target of this compound was the radioligand binding assay . This technique allows for the quantitative measurement of the interaction between a radiolabeled ligand and a receptor.

Representative Protocol: Adenosine A3 Receptor Radioligand Binding Assay

This protocol is a generalized representation of the methodology likely employed for the characterization of this compound.

Objective: To determine the binding affinity (Kᵢ) of a test compound (e.g., this compound) for the adenosine A3 receptor.

Materials:

-

Cell Membranes: Membranes prepared from cells recombinantly expressing the human adenosine A3 receptor.

-

Radioligand: A high-affinity radiolabeled ligand for the A3AR, such as [¹²⁵I]AB-MECA.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled A3AR agonist or antagonist (e.g., IB-MECA).

-

Assay Buffer: Typically a Tris-HCl buffer containing MgCl₂ and other salts at a physiological pH.

-

Filtration Apparatus: A cell harvester to separate bound from free radioligand.

-

Scintillation Counter: To measure the radioactivity of the bound radioligand.

Procedure:

-

Membrane Preparation:

-

Culture cells expressing the human A3AR.

-

Harvest the cells and homogenize them in a cold buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a multi-well plate, add a fixed amount of the cell membrane preparation to each well.

-

Add increasing concentrations of the test compound (this compound) to different wells.

-

To determine non-specific binding, add a high concentration of the non-labeled control ligand to a separate set of wells.

-

Add a fixed concentration of the radioligand to all wells.

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a set period to allow the binding to reach equilibrium.

-

-

Separation and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Wash the filters several times with cold assay buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding for each concentration of the test compound.

-

Plot the specific binding as a function of the test compound concentration.

-

Use non-linear regression analysis to fit the data to a one-site competition model and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Kᵢ value from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

Visualizations: Signaling Pathways and Workflows

Adenosine A3 Receptor Signaling Pathway

Activation of the A3AR by an agonist like this compound initiates a cascade of intracellular events. The A3AR is primarily coupled to the Gᵢ/ₒ family of G proteins.

Caption: A3AR signaling cascade initiated by this compound.

Experimental Workflow for Target Identification

The logical flow of experiments to identify the biological target of a novel compound like this compound is depicted below.

Caption: Workflow for this compound target identification.

Conclusion

The comprehensive analysis of available data unequivocally identifies the adenosine A3 receptor as the primary biological target of this compound. Its high affinity and selectivity, as determined by radioligand binding assays, make it a valuable pharmacological tool. The activation of A3AR by this compound triggers downstream signaling pathways that are associated with a range of physiological effects, including cardioprotection. This technical guide provides a foundational understanding for researchers and professionals involved in the ongoing exploration and potential therapeutic application of A3AR agonists.

References

- 1. Introduction to Adenosine Receptors as Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel N6-substituted adenosine 5'-N-methyluronamides with high selectivity for human adenosine A3 receptors reduce ischemic myocardial injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

Preliminary toxicity studies of CP-608039

An in-depth search for preclinical toxicity data on the compound designated CP-608039 has yielded no specific results. Publicly available scientific literature and drug development databases do not contain information regarding the toxicology, mechanism of action, or therapeutic target of a compound with this identifier.

This absence of data prevents the creation of the requested in-depth technical guide. Consequently, it is not possible to provide a summary of quantitative data, detailed experimental protocols, or the requested visualizations for signaling pathways or experimental workflows related to this compound.

The designation "this compound" may be an internal code not yet disclosed in public forums, a misidentified compound, or a new entity for which data has not yet been published.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the identifier and consult internal documentation or proprietary databases for preliminary data. Should a corrected or alternative designation be available, a new search can be initiated.

An In-depth Technical Guide on the Physicochemical Properties of a Representative Quinazoline Derivative: Gefitinib

Disclaimer: The following technical guide details the solubility, stability, and mechanism of action of Gefitinib. This compound has been selected as a representative quinazoline derivative due to the lack of publicly available data for CP-608039. The information provided herein is intended to serve as a comprehensive example and guide for researchers, scientists, and drug development professionals working with similar compounds.

Introduction

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is a key target in the treatment of certain cancers, particularly non-small cell lung cancer (NSCLC).[1][2][3][4] As a member of the quinazoline class of compounds, its physicochemical properties, such as solubility and stability, are critical determinants of its bioavailability, formulation, and overall therapeutic efficacy.[5] This guide provides a detailed overview of the solubility and stability of Gefitinib, along with the experimental protocols for their determination and an exploration of its mechanism of action.

Solubility Data

Gefitinib is a dibasic compound with pKa values of 5.4 and 7.2, exhibiting pH-dependent solubility.[5] It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[5] The solubility of Gefitinib has been determined in various solvents, which is crucial for its formulation and analytical method development.

Table 1: Solubility of Gefitinib in Various Solvents

| Solvent | Solubility | Reference |

| DMSO | ~20 mg/mL | [6][7] |

| Up to 40 mg/mL | [8] | |

| 89 mg/mL at 25 °C | [9] | |

| Dimethylformamide (DMF) | ~20 mg/mL | [6][7] |

| Ethanol | ~0.3 mg/mL | [6][7] |

| 4 mg/mL at 25 °C | [9] | |

| Methanol | 20 mg/mL | [9] |

| Water | <1 mg/mL at 25 °C | [9] |

| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [6][7] |

Stability Profile

The stability of a drug substance is a critical quality attribute that can affect its safety and efficacy. Stability studies for Gefitinib have been conducted under various stress conditions as per the International Council for Harmonisation (ICH) guidelines to understand its degradation pathways.

Table 2: Summary of Gefitinib Stability under Stress Conditions

| Stress Condition | Observations | Degradation Products | Reference |

| Acidic Hydrolysis (5N HCl, 80°C, 1 hour) | Significant degradation observed. | Prominent degradant identified. | [10][11][12][13] |

| Alkaline Hydrolysis (5N NaOH, 80°C, 1 hour) | Significant degradation observed. | Prominent degradant identified. | [10][11][12][13] |

| Oxidative (5% H₂O₂, 80°C, 1 hour) | Unstable under oxidative stress. | Three degradation products separated and identified. | [11] |

| Thermal | Stable. | - | [12][13] |

| Photolytic | Stable. | - | [12][13] |

| Neutral Hydrolysis (water, 80°C, 8 hours) | No degradation observed. | - | [12] |

Experimental Protocols

Solubility Determination

A common method for determining the solubility of a compound like Gefitinib is through High-Performance Liquid Chromatography (HPLC).

Protocol: HPLC Method for Solubility Assessment

-

Preparation of Standard Solutions: A stock solution of Gefitinib (e.g., 1000 µg/mL) is prepared in a suitable organic solvent like acetonitrile. Working standards of various concentrations (e.g., 2-14 µg/mL) are prepared by diluting the stock solution.[14][15]

-

Sample Preparation: An excess amount of Gefitinib is added to the solvent of interest (e.g., oils, surfactants). The mixture is shaken, typically for 24 hours, to ensure equilibrium is reached. After reaching equilibrium, the solution is centrifuged to separate the undissolved solid.[16]

-

HPLC Analysis:

-

Column: A C18 analytical column is commonly used.[16]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 1% w/v ammonium acetate in water or phosphate buffer) and an organic solvent (e.g., acetonitrile) is used. A common ratio is 60:40 (organic:aqueous).[16][17]

-

Flow Rate: A typical flow rate is 1.0 mL/min.[17]

-

Detection: UV detection is performed at a wavelength where the compound has maximum absorbance, for Gefitinib, this is often around 248 nm or 332 nm.[17][18]

-

-

Quantification: The concentration of Gefitinib in the supernatant is determined by comparing its peak area to a calibration curve generated from the standard solutions.

Caption: Workflow for Solubility Determination by HPLC.

Stability-Indicating HPLC Method

For stability studies, a validated stability-indicating HPLC method is crucial to separate the drug from its degradation products.

Protocol: Stability-Indicating HPLC Method

-

Stress Sample Preparation: Gefitinib is subjected to various stress conditions (acidic, alkaline, oxidative, thermal, photolytic) as per ICH guidelines.[12][19]

-

Chromatographic Conditions:

-

Column: A C8 or C18 column is typically used.[19]

-

Mobile Phase: A gradient elution is often employed to achieve separation of all degradation products. For example, a gradient of aqueous ammonium acetate and acetonitrile can be used.[19]

-

Flow Rate: A standard flow rate of 1.0 mL/min is common.[19]

-

Column Temperature: The column temperature may be elevated (e.g., 50°C) to improve peak shape and resolution.[19]

-

Detection: A photodiode array (PDA) detector is used to monitor the column effluent at multiple wavelengths to ensure all impurities are detected.[19]

-

-

Method Validation: The method is validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines to ensure it is suitable for its intended purpose.[17][19]

Caption: General Workflow for a Forced Degradation Study.

Mechanism of Action and Signaling Pathway

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2][3] EGFR is a transmembrane protein that, upon binding to ligands like EGF, dimerizes and activates its intracellular tyrosine kinase domain. This leads to autophosphorylation of tyrosine residues, which then serve as docking sites for various signaling proteins.[1][20] This initiates downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[1][20]

Gefitinib competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting its autophosphorylation and blocking the activation of downstream signaling pathways.[1][3] This leads to the inhibition of tumor cell proliferation and the induction of apoptosis.[1][2]

Caption: EGFR Signaling Pathway and Inhibition by Gefitinib.

Conclusion

This technical guide provides a comprehensive overview of the solubility and stability of Gefitinib as a representative quinazoline derivative. The provided data and experimental protocols offer a foundational understanding for researchers and drug development professionals. The detailed mechanism of action and the corresponding signaling pathway diagram illustrate the molecular basis of its therapeutic effect. While this information is specific to Gefitinib, the principles and methodologies are broadly applicable to the characterization of other quinazoline-based pharmaceutical compounds.

References

- 1. What is the mechanism of Gefitinib? [synapse.patsnap.com]

- 2. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. Gefitinib | CAS 184475-35-2 | EGFR Kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]

- 10. Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method [scirp.org]

- 11. rjptonline.org [rjptonline.org]

- 12. researchgate.net [researchgate.net]

- 13. files.core.ac.uk [files.core.ac.uk]

- 14. bhu.ac.in [bhu.ac.in]

- 15. ymerdigital.com [ymerdigital.com]

- 16. Optimization and validation of stability indicating RP-HPLC method for the quantification of gefitinib in bulk drug and nanoformulations: An application towards <i>in vitro</i> and <i>ex vivo</i> performance evaluation - Arabian Journal of Chemistry [arabjchem.org]

- 17. ijpcbs.com [ijpcbs.com]

- 18. researchgate.net [researchgate.net]

- 19. scitechnol.com [scitechnol.com]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of CP-608039

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

CP-608039, with the chemical name (2S, 3S, 4R, 5R)-3-amino-5-{6-[5-chloro-2-(3-methyl-isoxazol-5-ylmethoxy)-benzylamino]-purin-9-yl}-4-hydroxy-tetrahydro-furan-2-carboxylic acid methylamide, is a synthetic N-methyluronamide derivative of adenosine.[1][2] It was developed by Pfizer as a highly selective agonist for the human adenosine A3 receptor.[1][2] The adenosine A3 receptor is a G-protein coupled receptor implicated in various physiological and pathological processes, including cardioprotection, inflammation, and cancer. The high selectivity of this compound for the A3 receptor over other adenosine receptor subtypes makes it a valuable tool for investigating the therapeutic potential of A3 receptor activation.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is its selective agonism at the human adenosine A3 receptor.

Receptor Binding Affinity and Selectivity

This compound exhibits high affinity for the human adenosine A3 receptor and remarkable selectivity over the human adenosine A1 receptor.

Table 1: Receptor Binding Affinity and Selectivity of this compound

| Receptor | Ki (nM) | Selectivity (A1/A3) |

| Human Adenosine A3 | 5.8 | - |

| Human Adenosine A1 | >10,000 | >1260-fold |

| Rabbit Adenosine A3 | - | - |

| Rabbit Adenosine A1 | - | 20-fold |

Data sourced from DeNinno et al., J. Med. Chem. 2003 and Tracey et al., Am J Physiol Heart Circ Physiol 2003.[1][2]

Mechanism of Action & Signaling Pathway

As an agonist of the adenosine A3 receptor, this compound is expected to activate downstream signaling pathways associated with this Gi-coupled receptor. Activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This can influence a variety of cellular processes, including ion channel modulation and the activation of protein kinases.

Pharmacokinetics

There is a notable lack of publicly available data on the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preclinical development reports and clinical trial data, which would typically contain this information, have not been published.

Experimental Protocols

Radioligand Binding Assay for Adenosine A3 and A1 Receptors

This protocol describes the method used to determine the binding affinity (Ki) of this compound for the human adenosine A3 and A1 receptors.

Objective: To quantify the binding affinity of this compound to human A3 and A1 adenosine receptors expressed in cell membranes.

Materials:

-

Cell membranes expressing human adenosine A3 or A1 receptors.

-

Radioligand: [125I]AB-MECA for A3 receptors or [3H]CCPA for A1 receptors.

-

This compound (test compound).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (e.g., a high concentration of a known non-selective adenosine agonist like NECA).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Thaw the cell membrane preparations on ice.

-

Assay Setup: In a 96-well plate, combine the cell membranes, radioligand at a fixed concentration, and varying concentrations of this compound in the binding buffer.

-

Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold binding buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Model of Myocardial Ischemia-Reperfusion Injury

While in vivo studies with this compound were limited due to its modest selectivity in rabbits, the following protocol for a rabbit model of myocardial ischemia-reperfusion injury was utilized for the related compound CP-532,903 and is representative of the methodology for evaluating the cardioprotective effects of A3 agonists.

Objective: To assess the cardioprotective effects of an adenosine A3 receptor agonist in a rabbit model of myocardial infarction.

Animal Model: New Zealand White rabbits.

Procedure:

-

Anesthesia and Surgical Preparation: Anesthetize the rabbits and perform a thoracotomy to expose the heart.

-

Coronary Artery Occlusion: Ligate a major coronary artery (e.g., the left anterior descending artery) for a defined period (e.g., 30 minutes) to induce myocardial ischemia.

-

Drug Administration: Administer the test compound (e.g., CP-532,903) either before ischemia (preconditioning) or at the onset of reperfusion.

-

Reperfusion: Remove the ligature to allow blood flow to return to the ischemic tissue for a specified duration (e.g., 2-3 hours).

-

Infarct Size Measurement: At the end of the reperfusion period, excise the heart and stain the tissue with triphenyltetrazolium chloride (TTC) to differentiate between viable (red) and infarcted (pale) tissue.

-

Data Analysis: Quantify the area of infarction as a percentage of the area at risk.

Conclusion

This compound is a valuable research tool characterized by its high potency and exceptional selectivity for the human adenosine A3 receptor. The available pharmacodynamic data clearly establishes its mechanism of action as an A3 agonist. However, the lack of public information regarding its pharmacokinetic properties is a significant limitation for a complete preclinical profile. The experimental protocols provided herein offer a methodological foundation for the further study of this compound and other selective adenosine A3 receptor agonists. Future research should aim to characterize the ADME profile of this compound to better understand its potential for therapeutic development.

References

CP-608039 CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of CP-608039, a potent and selective adenosine A3 receptor agonist. The information is curated for researchers, scientists, and professionals involved in drug development and discovery.

Core Compound Information

| Parameter | Value | Reference |

| CAS Number | 331727-55-0 | [][2] |

| Molecular Formula | C23H25ClN8O5 | [][3] |

| IUPAC Name | (2S,3S,4R,5R)-3-amino-5-[6-[[5-chloro-2-[(3-methyl-1,2-oxazol-5-yl)oxymethyl]phenyl]methylamino]purin-9-yl]-4-hydroxy-N-methyloxolane-2-carboxamide | [3] |

| Molecular Weight | 528.9 g/mol | [3] |

| Developer | Pfizer | [][4] |

Mechanism of Action and Signaling Pathway

This compound is a highly selective agonist for the human adenosine A3 receptor (A3AR).[][4][5] The A3AR is a G protein-coupled receptor (GPCR) that, upon activation, initiates a cascade of intracellular signaling events. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, A3AR activation can stimulate the phospholipase C (PLC) pathway, resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).

The activation of these pathways by this compound is believed to be the basis for its observed biological effects, particularly in cardioprotection.[4][6]

Experimental Data

This compound has demonstrated high selectivity for the human adenosine A3 receptor over other adenosine receptor subtypes.

| Receptor Subtype | Selectivity Fold (vs. human A1) | Reference |

| Human A3 | 1,260-fold | [][5] |

This high selectivity is a key characteristic that makes this compound a valuable tool for studying the specific roles of the A3 receptor.

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of this compound can be found in the primary literature. A general workflow for a cardioprotection study is outlined below.

A key publication detailing the synthesis of this compound describes a multi-step process.[7] The synthesis starts from 1,2,5,6-diisopropylidene-D-glucofuranose and involves several key transformations including the introduction of an azido group, oxidative cleavage, amidation, glycosylation with 6-chloropurine, and finally coupling with the side chain amine.[7] For specific reaction conditions, reagent details, and purification methods, consulting the original patent and publications is recommended.

Applications and Future Directions

The high selectivity of this compound for the adenosine A3 receptor makes it a valuable pharmacological tool for investigating the physiological and pathophysiological roles of this receptor. Its potential as a cardioprotective agent has been a primary focus of research.[4][6] Future research may explore its therapeutic potential in other conditions where A3 receptor modulation is implicated, such as inflammation and cancer.

References

- 2. medchemexpress.com [medchemexpress.com]

- 3. CP608,039 | C23H25ClN8O5 | CID 73977920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Novel N6-substituted adenosine 5'-N-methyluronamides with high selectivity for human adenosine A3 receptors reduce ischemic myocardial injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. frontiersin.org [frontiersin.org]

- 7. This compound-药物合成数据库 [drugfuture.com]

Methodological & Application

Application Notes and Protocols for CP-608039 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-608039 is an experimental compound investigated for its potential biological activities. While specific public data on this compound is limited, this document provides a comprehensive guide to its application in cell culture based on the established methodologies for studying compounds that target common cellular signaling pathways, such as those involving calcineurin and intracellular calcium. The protocols and application notes provided herein are generalized from standard laboratory procedures for characterizing novel chemical entities in a cell-based context.

Putative Mechanism of Action: Inhibition of the Calcineurin-NFAT Signaling Pathway

Based on the common targets of immunosuppressive and signaling-modulatory compounds, a likely mechanism of action for a compound like this compound involves the inhibition of the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway.[1][2][3][4][5] This pathway is a critical regulator of cellular responses, particularly in immune cells, but also in various other cell types.[6]

Signaling Pathway Overview:

-

An increase in intracellular calcium ([Ca2+]) activates calmodulin.

-

The Ca2+/calmodulin complex binds to and activates calcineurin, a serine/threonine phosphatase.[7]

-

Activated calcineurin dephosphorylates NFAT transcription factors.[1][3]

-

Dephosphorylated NFAT translocates from the cytoplasm to the nucleus.

-

In the nucleus, NFAT activates the transcription of target genes, such as those for cytokines like Interleukin-2 (IL-2).[1]

Inhibitors of this pathway, such as Cyclosporin A and Tacrolimus (FK506), typically act by forming a complex with an immunophilin (like cyclophilin or FKBP12) which then binds to and inhibits calcineurin's phosphatase activity.[8][9]

Diagram of the Calcineurin-NFAT Signaling Pathway:

Caption: Calcineurin-NFAT signaling pathway and the putative inhibitory point of this compound.

Data Presentation: Expected Quantitative Readouts

When characterizing a novel compound like this compound, several key quantitative parameters are essential for understanding its potency and mechanism. The following tables outline the expected data to be generated.

Table 1: In Vitro Calcineurin Phosphatase Inhibition

| Compound | Calcineurin IC50 (nM) |

| This compound | To be determined |

| Cyclosporin A (Reference) | ~ 5.8[1] |

| Tacrolimus (Reference) | Value from literature |

Table 2: Inhibition of NFAT-Dependent Reporter Gene Expression

| Compound | NFAT Reporter IC50 (nM) |

| This compound | To be determined |

| Cyclosporin A (Reference) | Value from literature |

| Tacrolimus (Reference) | Value from literature |

Table 3: Effect on Intracellular Calcium Mobilization

| Treatment | Peak [Ca2+]i (nM) | Time to Peak (s) |

| Vehicle Control | Baseline value | N/A |

| Ionomycin (Positive Control) | Expected increase | Expected value |

| This compound (various conc.) | To be determined | To be determined |

Experimental Protocols

The following are detailed protocols for key experiments to characterize the activity of this compound in cell culture.

General Cell Culture and Compound Preparation

Materials:

-

Appropriate cell line (e.g., Jurkat cells for T-cell activation studies)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

Protocol:

-

Culture cells in a 37°C, 5% CO2 incubator.

-

Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Store at -20°C or -80°C.

-

On the day of the experiment, thaw the stock solution and prepare serial dilutions in complete growth medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and does not exceed a level toxic to the cells (typically ≤ 0.1%).

Calcineurin Phosphatase Activity Assay (In Vitro)

This assay directly measures the enzymatic activity of calcineurin and the inhibitory potential of this compound. Commercial kits are available for this purpose.

Principle: The assay measures the dephosphorylation of a specific substrate by purified calcineurin. The amount of free phosphate generated is quantified, typically using a malachite green-based colorimetric detection method.

Workflow Diagram:

Caption: Workflow for an in vitro calcineurin phosphatase activity assay.

Protocol:

-

Follow the manufacturer's instructions for the chosen calcineurin assay kit.

-

Briefly, in a 96-well plate, add assay buffer, purified calcineurin, and calmodulin.

-

Add serial dilutions of this compound or a reference inhibitor (e.g., Cyclosporin A/cyclophilin complex).

-

Pre-incubate to allow the inhibitor to bind to calcineurin.

-

Initiate the reaction by adding the phosphopeptide substrate.

-

Incubate at the recommended temperature and time.

-

Stop the reaction and add the phosphate detection reagent.

-

Measure the absorbance at the appropriate wavelength (e.g., ~620 nm for malachite green).

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

NFAT-Reporter Gene Assay

This cell-based assay measures the functional consequence of calcineurin inhibition.

Principle: A cell line (e.g., Jurkat) is transfected with a reporter plasmid containing a promoter with NFAT binding sites upstream of a reporter gene (e.g., luciferase or GFP). Activation of the calcineurin-NFAT pathway leads to the expression of the reporter gene. Inhibition of this pathway by this compound will result in a decrease in the reporter signal.

Protocol:

-

Seed the NFAT-reporter cell line in a 96-well plate.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Stimulate the cells to activate the NFAT pathway (e.g., with a combination of a phorbol ester like PMA and a calcium ionophore like ionomycin).

-

Incubate for a period sufficient for reporter gene expression (e.g., 6-24 hours).

-

Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).

-

Normalize the reporter activity to cell viability if necessary (e.g., using a parallel MTT or CellTiter-Glo assay).

-

Calculate the percentage of inhibition and determine the IC50 value.

Intracellular Calcium Mobilization Assay

This assay determines if this compound affects intracellular calcium levels, which is upstream of calcineurin activation.

Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). Changes in intracellular calcium concentration are measured by detecting changes in the fluorescence of the dye using a fluorescence plate reader or flow cytometer.

Protocol:

-

Harvest cells and wash them with a buffer that does not contain calcium.

-

Load the cells with a calcium-sensitive fluorescent dye according to the dye manufacturer's protocol.

-

Wash the cells to remove excess dye.

-

Resuspend the cells in a suitable buffer and add them to a 96-well plate.

-

Treat the cells with this compound or vehicle.

-

Measure the baseline fluorescence.

-

Add a stimulus to induce calcium influx or release from intracellular stores (e.g., ionomycin, thapsigargin, or a specific receptor agonist).

-

Monitor the change in fluorescence over time.

-

Analyze the data to determine the effect of this compound on baseline and stimulated intracellular calcium levels.

Mandatory Visualizations

Logical Relationship of Experimental Assays:

Caption: Logical flow of experiments to characterize this compound's mechanism of action.

References

- 1. benchchem.com [benchchem.com]

- 2. Selective inhibition of NFAT activation by a peptide spanning the calcineurin targeting site of NFAT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibiting the Calcineurin-NFAT (Nuclear Factor of Activated T Cells) Signaling Pathway with a Regulator of Calcineurin-derived Peptide without Affecting General Calcineurin Phosphatase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitors of the calcineurin/NFAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The calcineurin/NFAT signaling pathway: a novel therapeutic target in leukemia and solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Calcineurin-nuclear factor for activated T cells (NFAT) signaling in pathophysiology of wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel inhibitors of the calcineurin/NFATc hub - alternatives to CsA and FK506? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Crystal structure of calcineurin–cyclophilin–cyclosporin shows common but distinct recognition of immunophilin–drug complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Calcineurin Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for CP-608039 in Mouse Models

A comprehensive guide for researchers, scientists, and drug development professionals.

Abstract

This document aims to provide detailed application notes and protocols for the utilization of CP-608039 in mouse models. However, extensive searches of publicly available scientific literature and databases have yielded no specific information regarding a compound designated as "this compound." This suggests that this compound may be an internal compound designation not yet disclosed in public research, a compound that has been discontinued in early-stage development, or potentially a misidentified compound.

Without information on the compound's mechanism of action, pharmacology, and established preclinical data, it is not possible to provide specific, validated protocols for its use in mouse models. The following sections, therefore, present a generalized framework and best-practice guidelines for researchers who may have access to information about this compound through other means. This guide is intended to be adapted once the specific properties of the compound are known.

Compound Characterization (Hypothetical Framework)

Before in-vivo studies can be designed, fundamental information about this compound is required. This data is crucial for determining appropriate experimental parameters.

Table 1: Essential Pre-clinical Data for this compound

| Parameter | Description | Importance for Mouse Model Studies |

| Mechanism of Action | The specific biological target and downstream signaling pathways affected by the compound. | Informs the choice of mouse model (e.g., disease-specific, transgenic) and the endpoints to be measured. |

| Pharmacokinetics (PK) | Absorption, distribution, metabolism, and excretion (ADME) profile of the compound. | Determines dosing regimen (route, frequency, and duration) to achieve desired therapeutic exposure. |

| Pharmacodynamics (PD) | The relationship between drug concentration and the observed effect. | Helps in establishing a dose-response relationship and identifying biomarkers of activity. |

| Toxicology | The potential adverse effects of the compound. | Establishes the maximum tolerated dose (MTD) and informs animal welfare monitoring. |

| Solubility & Formulation | The ability of the compound to dissolve in a solvent for administration. | Dictates the appropriate vehicle for dosing and the route of administration. |

Hypothetical Signaling Pathway and Experimental Workflow

To illustrate the type of visualizations required, the following diagrams represent a hypothetical scenario where this compound is an inhibitor of a generic kinase signaling pathway. These are illustrative examples and do not represent actual data for this compound.

Caption: Hypothetical signaling pathway showing this compound as an inhibitor of Kinase B.

Caption: Generalized workflow for a xenograft mouse model study.

General Protocols for In-Vivo Mouse Studies

The following are generalized protocols that would need to be adapted based on the specific characteristics of this compound.

Animal Husbandry and Welfare

-

Strain: The choice of mouse strain (e.g., C57BL/6, BALB/c, immunodeficient strains like NSG or NOD/SCID for xenografts) will depend on the disease model.

-

Housing: Mice should be housed in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle, and ad libitum access to food and water.

-

Monitoring: All animals should be monitored daily for signs of toxicity, including weight loss, changes in behavior, and altered appearance. Ethical endpoints should be clearly defined in the study protocol.

Dosing and Administration

The route of administration and vehicle will be determined by the physicochemical properties of this compound.

Table 2: Common Routes of Administration in Mice

| Route | Description | Considerations |

| Oral (p.o.) | Administration by gavage directly into the stomach. | Requires a non-irritating vehicle. Potential for first-pass metabolism. |

| Intraperitoneal (i.p.) | Injection into the peritoneal cavity. | Rapid absorption. Risk of injection into organs. |

| Subcutaneous (s.c.) | Injection into the loose skin on the back. | Slower, more sustained absorption. |

| Intravenous (i.v.) | Injection into a vein (typically the tail vein). | 100% bioavailability. Requires technical skill. |

Protocol for Oral Gavage (Example):

-

Preparation: Prepare the formulation of this compound in a suitable vehicle (e.g., 0.5% methylcellulose) at the desired concentration.

-

Animal Handling: Gently restrain the mouse, ensuring it can breathe freely.

-

Gavage: Use a proper-sized, ball-tipped gavage needle. Insert the needle into the esophagus and gently dispense the formulation into the stomach.

-

Volume: The volume administered should not exceed 10 mL/kg of body weight.

-

Post-Administration: Monitor the animal for any immediate adverse reactions.

Efficacy Studies in a Xenograft Model (Example)

This protocol assumes this compound has anti-cancer properties.

-

Cell Culture: Culture the desired human cancer cell line under sterile conditions.

-

Cell Implantation:

-

Harvest and resuspend cells in a suitable medium (e.g., PBS or Matrigel).

-

Inject the cell suspension (e.g., 1 x 10^6 cells in 100 µL) subcutaneously into the flank of immunodeficient mice.

-

-

Tumor Growth Monitoring:

-

Allow tumors to establish to a pre-determined size (e.g., 100-200 mm³).

-

Measure tumors 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

-

Randomization and Treatment:

-

Randomize mice into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose).

-

Administer treatment according to the pre-determined schedule based on PK/PD data.

-

-

Endpoint:

-

Continue treatment until tumors reach a pre-defined endpoint (e.g., >2000 mm³) or for a set duration.

-

At the endpoint, euthanize the mice according to approved institutional guidelines.

-

Collect tumors and other relevant tissues for further analysis (e.g., histology, biomarker analysis).

-

Data Presentation

All quantitative data from mouse model studies should be presented in a clear and organized manner to facilitate interpretation and comparison between treatment groups.

Table 3: Example of Tumor Growth Inhibition Data

| Treatment Group | N | Mean Tumor Volume at Day 21 (mm³) ± SEM | Percent Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |

| Vehicle Control | 10 | 1500 ± 150 | - | -2.5 ± 1.0 |

| This compound (10 mg/kg) | 10 | 800 ± 120 | 46.7 | -4.0 ± 1.5 |

| This compound (30 mg/kg) | 10 | 400 ± 90 | 73.3 | -8.5 ± 2.0 |

Conclusion and Recommendations

To proceed with developing specific and meaningful Application Notes and Protocols for this compound, the fundamental characteristics of the compound must be obtained. Researchers in possession of this proprietary information should use the generalized frameworks provided in this document as a starting point and adapt them based on the compound's specific properties. Collaboration with pharmacologists, toxicologists, and veterinary staff is highly recommended to ensure the design and execution of safe and effective in-vivo studies.

It is imperative to conduct thorough literature and patent searches for the specific chemical entity of this compound, as the designation "this compound" does not correspond to any publicly available information at this time. Should information become available, this document can be updated with specific, actionable protocols.

CP-608039 dosage and administration guidelines

A comprehensive search for "CP-608039" did not yield specific dosage and administration guidelines, preclinical data, or in vitro experimental protocols. The search results did not contain any information related to this specific compound identifier. The retrieved information pertained to clinical trials for other unrelated substances, general FDA guidelines for drug labeling, and packaging information.

This suggests that "this compound" may be an incorrect identifier, a very new compound not yet described in publicly available literature, or a compound that has not been the subject of widespread research.

Therefore, the requested detailed application notes, protocols, data tables, and diagrams for this compound cannot be generated at this time due to the absence of foundational scientific literature.

Recommendations for Researchers, Scientists, and Drug Development Professionals:

-

Verify the Compound Identifier: Double-check the accuracy of the identifier "this compound." There may be a typographical error, or the compound might be known by a different name or code.

-

Consult Internal Documentation: If this compound is part of an internal drug development program, refer to internal discovery, preclinical, and chemistry, manufacturing, and controls (CMC) documentation for information.

-

Search Chemical and Patent Databases: Conduct searches in specialized chemical databases (e.g., SciFinder, Reaxys) and patent databases (e.g., Google Patents, USPTO) using the chemical structure or other known identifiers if available.

-

Literature Watch: Set up alerts in scientific literature databases (e.g., PubMed, Scopus) to be notified if any publications mentioning "this compound" become available.

Without specific data on this compound, it is impossible to provide the requested detailed protocols and visualizations. The following sections would typically be included in such a document, and are provided as a template for when such information becomes available.

In Vitro Applications

This section would typically detail protocols for using this compound in cell-based assays.

Cell-Based Assays

-

Recommended Cell Lines: Information on susceptible and resistant cell lines would be presented here.

-

Stock Solution Preparation: A protocol for dissolving and storing the compound.

-

Working Concentration: A table summarizing effective concentration ranges (e.g., IC50, EC50) from various studies would be included.